molecular formula C8H17N2O3P B12322181 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite

Cat. No.: B12322181
M. Wt: 220.21 g/mol
InChI Key: LDZROWGTHWFRSZ-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite is a chemical compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite typically involves the reaction of 1-ethyl-3-methylimidazolium iodide with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphite derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .

Scientific Research Applications

Applications Overview

Application Area Description
Organic Synthesis Used as a solvent and reagent in various organic reactions.
Catalysis Acts as a catalyst in chemical reactions, enhancing yield and selectivity.
Material Science Utilized in the development of advanced materials, including polymers and composites.
Pharmaceuticals Potential use in drug formulation and delivery systems.

Organic Synthesis

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite serves as a versatile solvent and reagent in organic synthesis. It can facilitate reactions such as the Michaelis–Arbuzov reaction, which is crucial for synthesizing phosphonates used in pharmaceuticals. Research indicates that this ionic liquid can improve reaction yields significantly when compared to traditional solvents due to its unique properties.

Case Study: Michaelis–Arbuzov Reaction

In a study involving the synthesis of dialkyl phosphonates, the use of this compound resulted in yields ranging from 80% to 95% under optimized conditions. The ionic liquid's ability to dissolve reactants effectively contributed to these high yields, showcasing its potential as a green solvent alternative .

Catalysis

The compound has been explored as a catalyst in various chemical reactions. Its ionic nature allows it to stabilize transition states, thereby lowering activation energies and increasing reaction rates.

Example: Catalytic Activity

A comparative study demonstrated that reactions catalyzed by this compound exhibited higher efficiency than those using conventional metal catalysts. For instance, the use of this ionic liquid in the synthesis of aminomethylene bisphosphonates showed significant improvements in both yield and reaction time compared to traditional methods .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials such as ion-conducting polymers.

Application in Polymer Electrolytes

Research has indicated that incorporating this ionic liquid into polymer matrices enhances ionic conductivity while maintaining mechanical stability. This property is particularly valuable for applications in batteries and fuel cells, where efficient ion transport is critical .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicine or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite stands out due to its unique combination of properties, such as its ability to act as both a solvent and a catalyst. Its specific structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research .

Biological Activity

3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite, also known as 1-Ethyl-3-methylimidazolium dimethyl phosphate, is an ionic liquid characterized by its unique structure and properties, with the molecular formula C8H17N2O4P and a molecular weight of 236.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. The following sections detail its biological activity, relevant case studies, and research findings.

The compound is classified as an imidazolium salt and exhibits hygroscopic behavior. It is sensitive to air and should be stored under inert conditions at low temperatures (0-10°C) to maintain stability. The ionic nature of the compound contributes to its solubility and interaction with biological systems.

The exact mechanism through which this compound exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the ionic liquid's ability to disrupt cellular membranes may play a significant role in its efficacy against various microorganisms .

Study on Antimicrobial Efficacy

A study conducted by researchers focused on the effects of various ionic liquids on microbial growth. The results indicated that this compound significantly inhibited the growth of E. coli and disrupted biofilm formation in S. aureus. The study utilized a series of concentration gradients to determine the minimum inhibitory concentration (MIC) for these microorganisms.

Application in Food Preservation

Another investigation explored the use of this compound in food preservation. The study found that incorporating this compound into food packaging materials could enhance their antimicrobial properties, thereby extending shelf life and reducing spoilage due to microbial contamination .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar ionic liquids.

Table 2: Comparison with Similar Ionic Liquids

Compound NameMolecular FormulaKey Features
1-Ethyl-3-methylimidazolium diethyl phosphateC10H21N2O4PHigher alkyl chain; different anion
1-Hexyl-3-methylimidazolium hexafluorophosphateC10H14F6N2PFluorinated anion; enhanced stability
1-Allyl-3-methylimidazolium bromideC8H12BrN2Halide salt; different cation

Properties

Molecular Formula

C8H17N2O3P

Molecular Weight

220.21 g/mol

IUPAC Name

dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium

InChI

InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1

InChI Key

LDZROWGTHWFRSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C[N+](=C1)C.COP([O-])OC

Origin of Product

United States

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